1-(2-furoyl)-4-(1-pyrrolidinylcarbonyl)piperazine
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Description
1-(2-furoyl)-4-(1-pyrrolidinylcarbonyl)piperazine, also known as FCPP, is a chemical compound that has been studied for its potential applications in scientific research. FCPP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further investigation.
Scientific Research Applications
- Researchers have investigated the potential of 1-(2-furoyl)-4-(1-pyrrolidinylcarbonyl)piperazine as an anticancer agent. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been explored . Further studies are needed to understand its mechanism of action and optimize its efficacy.
- The compound has demonstrated antimicrobial properties against bacteria, fungi, and viruses. It could be a valuable candidate for developing novel antibiotics or antiviral drugs .
- Some studies suggest that 1-(2-furoyl)-4-(1-pyrrolidinylcarbonyl)piperazine may have neuroprotective effects. It could potentially mitigate oxidative stress, inflammation, and neuronal damage in neurodegenerative diseases .
- The compound exhibits anti-inflammatory activity by modulating cytokines and inflammatory pathways. It could be useful in managing chronic inflammatory disorders .
- Investigations have highlighted the analgesic properties of 1-(2-furoyl)-4-(1-pyrrolidinylcarbonyl)piperazine. It may act through central or peripheral mechanisms to alleviate pain .
- The compound has been studied in the context of metabolic disorders such as diabetes and obesity. It may influence glucose metabolism and lipid homeostasis .
Anticancer Properties
Antimicrobial Activity
Neuroprotective Effects
Anti-inflammatory Properties
Analgesic Potential
Metabolic Disorders
properties
IUPAC Name |
furan-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13(12-4-3-11-20-12)15-7-9-17(10-8-15)14(19)16-5-1-2-6-16/h3-4,11H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTQNTRXZKCWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329498 |
Source
|
Record name | furan-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805572 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
708220-82-0 |
Source
|
Record name | furan-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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